Product packaging for cis-3,5-Diacetoxy-1-cyclopentene(Cat. No.:CAS No. 54664-61-8)

cis-3,5-Diacetoxy-1-cyclopentene

Cat. No.: B1631268
CAS No.: 54664-61-8
M. Wt: 184.19 g/mol
InChI Key: UKPIBFMHHUEUQR-DTORHVGOSA-N
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Description

Cis-3,5-Diacetoxy-1-cyclopentene is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B1631268 cis-3,5-Diacetoxy-1-cyclopentene CAS No. 54664-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPIBFMHHUEUQR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436532
Record name cis-3,5-Diacetoxy-1-cyclopentene
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54664-61-8
Record name cis-3,5-Diacetoxy-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,5-diacetoxy-1-cyclopentene
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Significance As a Meso Compound in Chiral Synthesis

Desymmetrization involves the selective reaction of one of the two enantiotopic functional groups, in this case, the acetate (B1210297) groups, to break the internal symmetry and generate a chiral molecule. This process is often catalyzed by enzymes, particularly lipases, which can exhibit high enantioselectivity. The enzyme distinguishes between the two otherwise chemically equivalent acetate groups, leading to the formation of a single enantiomer of the monoacetate monoalcohol product. This enzymatic hydrolysis is a key step that transforms an achiral starting material into a valuable chiral intermediate. sigmaaldrich.com

The efficiency of this enzymatic desymmetrization is a critical factor in its synthetic utility. Researchers have extensively investigated various lipases for their ability to selectively hydrolyze one of the acetate groups of cis-3,5-Diacetoxy-1-cyclopentene and its derivatives. For instance, the use of Rhizopus delemar lipase (B570770) has been shown to be highly effective in the asymmetric hydrolysis of meso-3,5-bis(acetoxymethyl)cyclopentenes, affording the corresponding monoalcohols with high enantiomeric purities (ee >95%). nih.gov

Table 1: Lipases Used in the Desymmetrization of this compound Derivatives

Lipase SourceSubstrateProductEnantiomeric Excess (ee)Reference
Rhizopus delemarmeso-3,5-bis(acetoxymethyl)cyclopentenesChiral monoalcohols>95% nih.gov
Candida cylindraceaNot specified in abstract(+)-methyl 4-benzyloxy-2-(hydroxymethyl)butanoateNot specified in abstract rsc.org

Strategic Utility As a Precursor to Enantiomerically Pure Compounds

Direct Acetylation Approaches

Direct acetylation of cis-3,5-Dihydroxy-1-cyclopentene stands as a primary and straightforward method for the preparation of this compound. This transformation involves the esterification of the two hydroxyl groups of the starting diol.

The fundamental reaction for this approach is the conversion of the diol to its diacetate ester. This is typically accomplished using an acetylating agent in the presence of a base or catalyst. The cis-configuration of the starting diol is retained in the final product. The general transformation is depicted below:

Figure 1: General scheme for the acetylation of cis-3,5-Dihydroxy-1-cyclopentene.

cis-3,5-Dihydroxy-1-cyclopentene + 2 Acetylating Agent → this compound + 2 By-product

This method is widely employed due to the commercial availability of the starting diol, cis-4-Cyclopentene-1,3-diol. sigmaaldrich.com The efficiency of the reaction is contingent on the choice of the acetylating agent and the reaction conditions.

Acetic anhydride (B1165640) is a commonly used and effective acetylating agent for this synthesis. The reaction is typically carried out in the presence of a base, which acts as a catalyst and neutralizes the acetic acid by-product formed during the reaction. Pyridine (B92270) is a conventional choice for this purpose, serving as both a solvent and a catalyst.

The protocol generally involves dissolving cis-3,5-Dihydroxy-1-cyclopentene in pyridine, followed by the addition of acetic anhydride. The reaction mixture is stirred, often at room temperature, until the reaction is complete. The use of an excess of acetic anhydride ensures the complete di-acetylation of the diol. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess reagent and pyridine are removed, and the product is isolated and purified.

An alternative to pyridine is the use of a catalytic amount of a stronger base, such as 4-(dimethylamino)pyridine (DMAP), in conjunction with a stoichiometric amount of a less nucleophilic base like triethylamine. This combination often leads to faster reaction rates.

Acetylating AgentCatalyst/BaseSolventTypical Conditions
Acetic AnhydridePyridinePyridineRoom temperature
Acetic AnhydrideDMAP (cat.), TriethylamineDichloromethane0°C to Room temperature

Table 1: Typical conditions for acetic anhydride mediated acetylation of diols.

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) offers an alternative synthetic strategy, particularly for the conversion of precursors like 3,5-Dibromo-1-cyclopentene into this compound. PTC facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.

In this approach, 3,5-Dibromo-1-cyclopentene, which is soluble in an organic solvent, reacts with an acetate salt (e.g., potassium acetate or sodium acetate), which is typically soluble in an aqueous phase or used as a solid. The reaction proceeds via a double nucleophilic substitution where the acetate ions replace the bromide ions.

Figure 2: General scheme for the synthesis of this compound via phase-transfer catalysis.

3,5-Dibromo-1-cyclopentene + 2 Acetate Salt --(PTC)--> this compound + 2 Metal Bromide

A phase-transfer catalyst is essential to transport the acetate anions from the aqueous or solid phase into the organic phase where the reaction with the dibromide occurs.

The choice of the phase-transfer catalyst is critical for the efficiency of the reaction. Commonly used catalysts for such nucleophilic substitutions include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and to a lesser extent, tertiary amines and phosphines.

Quaternary Ammonium Salts: These are the most common and versatile PTCs. Their lipophilic alkyl groups facilitate the dissolution of the ion pair (catalyst cation and acetate anion) in the organic phase. Examples include tetrabutylammonium (B224687) bromide (TBAB) and Aliquat 336 (a mixture of trioctylmethylammonium chlorides).

Trialkylphosphines: These can also act as phase-transfer catalysts. Their efficacy is often dependent on the specific reaction conditions and substrates.

The catalytic activity is influenced by the structure of the catalyst, particularly the length and nature of the alkyl chains, which affect its lipophilicity and ability to solubilize the anion in the organic phase.

Catalyst TypeExample CatalystGeneral Efficacy in SN2 Reactions
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)High
Quaternary Ammonium SaltAliquat 336High
TrialkylamineTriethylamineModerate
TrialkylphosphineTributylphosphineModerate

Table 2: Evaluation of common phase-transfer catalysts for nucleophilic substitution reactions.

The nature of the counterion of the acetate salt can significantly impact the reaction rate and yield in phase-transfer catalyzed reactions. The choice of the alkali metal cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) affects the solubility of the acetate salt in the aqueous phase and the ease of ion exchange with the phase-transfer catalyst.

In general, for a given anion, the reactivity in the organic phase under PTC conditions often follows the order Cs⁺ > K⁺ > Na⁺ > Li⁺. This trend is attributed to the decreasing solvation of the larger, "softer" cations in the organic phase, which leads to a more "naked" and therefore more reactive anion. Consequently, using potassium acetate or cesium acetate might lead to higher reaction efficiency compared to sodium acetate. The selection of the optimal metal acetate will also depend on factors such as cost and hygroscopicity.

Metal AcetateCounterionExpected Relative Reactivity
Lithium AcetateLi⁺Lower
Sodium AcetateNa⁺Moderate
Potassium AcetateK⁺High
Cesium AcetateCs⁺Very High

Table 3: Predicted influence of metal acetate counterions on reaction efficiency.

Photochemical Routes to Precursors

The photochemical approach offers a powerful strategy for the synthesis of cis-3,5-dihydroxy-1-cyclopentene, the immediate precursor to the target diacetate. This method hinges on the generation of singlet oxygen and its subsequent reaction with cyclopentadiene (B3395910).

Photooxidation of Cyclopentadiene to Endo-Peroxides

The initial and crucial step in this synthetic sequence is the [4+2] cycloaddition of singlet oxygen to cyclopentadiene, which yields the endo-peroxide known as 2,3-dioxabicyclo[2.2.1]hept-5-ene. This reaction is typically carried out using a photosensitizer, which absorbs light and transfers its energy to molecular oxygen, converting it from its ground triplet state to the reactive singlet state.

Commonly employed sensitizers for this transformation include Rose Bengal and Methylene Blue. The choice of sensitizer (B1316253) and reaction conditions can influence the efficiency of the photooxidation process. For instance, the Rose Bengal-sensitized photooxidation of cyclopentadiene in acetone (B3395972) at a low temperature (-20 °C) has been reported to produce the endo-peroxide in a 50% yield. The reaction is generally performed by irradiating a solution of cyclopentadiene and the sensitizer in the presence of a stream of oxygen.

Table 1: Photosensitized Oxidation of Cyclopentadiene to 2,3-Dioxabicyclo[2.2.1]hept-5-ene

SensitizerSolventTemperature (°C)Yield (%)
Rose BengalAcetone-2050
Methylene BlueNot SpecifiedNot Specified-

In Situ Reduction to meso-Diols and Subsequent Functionalization

Following the formation of the endo-peroxide, the next step involves the reductive cleavage of the peroxide bridge to afford the corresponding cis-diol, specifically meso-cis-1,3-dihydroxycyclopent-4-ene. The stereochemical outcome of this reduction is critical, as it establishes the cis relationship of the hydroxyl groups.

Several reducing agents can be employed for this transformation, with thiourea (B124793) and triphenylphosphine (B44618) being prominent examples. The reduction with thiourea is known to proceed stereospecifically to give the desired cis-diol. While specific yield data for the thiourea reduction of 2,3-dioxabicyclo[2.2.1]hept-5-ene is not extensively detailed in readily available literature, it is a well-established method for the syn-dihydroxylation of such endoperoxides. adelaide.edu.au In contrast, the reduction of similar saturated endoperoxides with triphenylphosphine in the presence of water has been reported to yield trans-diols, highlighting the importance of reagent selection in controlling the stereochemistry.

Table 2: Reduction of 2,3-Dioxabicyclo[2.2.1]hept-5-ene and Subsequent Acetylation

Reducing AgentAcetylating AgentBaseOverall Yield (%)
ThioureaAcetic AnhydridePyridine/Triethylamine>70 (reported for a similar process) google.com
Triphenylphosphine--Leads to trans-diol

Enzymatic Transformations of Cis 3,5 Diacetoxy 1 Cyclopentene

Enantioselective Hydrolysis Reactions

Enantioselective hydrolysis is a key process in the transformation of cis-3,5-diacetoxy-1-cyclopentene. This reaction selectively modifies one of two enantiotopic groups within the molecule, leading to the formation of chiral products.

Biocatalytic Desymmetrization to Chiral Monoacetates (e.g., (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate)

The desymmetrization of meso-compounds, such as this compound, through biocatalytic methods is a powerful strategy for producing enantiomerically pure chiral building blocks. mdpi.com One of the most significant applications of this approach is the synthesis of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297), a crucial intermediate in the production of prostaglandins (B1171923), antibiotics like viridenomycin (B611691) and pentenomycin, and antitumor agents such as neocarzinostatin. mdpi.comsci-hub.se

This transformation is achieved by the selective hydrolysis of one of the two acetate groups in the prochiral diacetate substrate. mdpi.com The use of enzymes as catalysts allows for high enantioselectivity, often yielding the desired monoacetate with an enantiomeric excess (e.e.) greater than 99%. sci-hub.seresearchgate.net This high degree of selectivity is a significant advantage over many chemical methods. orgsyn.org The process is adaptable for large-scale laboratory production, providing a cost-effective and straightforward route to multigram quantities of the highly pure chiral product. orgsyn.org

Exploration of Enzyme Specificity and Stereopreference

The success of the enantioselective hydrolysis of this compound is highly dependent on the choice of enzyme. Different enzymes exhibit distinct specificities and stereopreferences, influencing both the reaction's efficiency and the enantiomeric purity of the product.

Pig Liver Esterase (PLE) is a widely utilized enzyme for the asymmetric hydrolysis of esters. wikipedia.org However, preparations from animal tissue often contain a mixture of isoenzymes with varying substrate specificities, which can limit their synthetic utility. uni-rostock.de To address this, recombinant PLEs (rPLEs) have been developed, offering improved consistency and selectivity. uni-rostock.de

In the hydrolysis of this compound, different recombinant PLE isoenzymes show significant variations in specific activity and enantioselectivity. uni-rostock.de For instance, a study investigating six different ECS-PLEs found that ECS-PLE03 and ECS-PLE06 demonstrated the best results. uni-rostock.de While both showed good activity, ECS-PLE06 was found to be substantially more stable, with a half-life of 91 hours compared to 1.7 hours for ECS-PLE03. uni-rostock.de The hydrolysis reaction catalyzed by ECS-PLE06, conducted in a phosphate (B84403) buffer at pH 7.5 and 50°C, can achieve full conversion with an enantiomeric excess ranging from 83% to 89%. uni-rostock.de This can be further enhanced to over 99% e.e. through subsequent enantioselective crystallization. mdpi.comuni-rostock.de The enantioselectivity of PLE-catalyzed hydrolysis can also be influenced by the reaction conditions, such as the use of a Tris buffer, which can act as a competitive nucleophile to water and enhance the optical purity of the product. nih.gov

EnzymeSpecific Activity (U/g)Enantiomeric Excess (%)Half-life (h)
ECS-PLE03 HighHigh1.7
ECS-PLE06 High83-8991
Data sourced from a study on recombinant pig liver esterases for the hydrolysis of cis-1,4-diacetoxy-2-cyclopentene. uni-rostock.de

Acetylcholinesterase (AChE) from the electric eel (Electrophorus electricus) is another enzyme capable of catalyzing the enantioselective hydrolysis of this compound. orgsyn.orguniprot.org This enzyme is a tetramer, with each subunit containing an active site. sigmaaldrich.com Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine, terminating nerve signals. uniprot.orgsigmaaldrich.commedchemexpress.com

In synthetic applications, electric eel AChE has been used to achieve excellent kinetic resolution in the hydrolysis of the corresponding diacetate, yielding highly pure (1R,4S)-4-hydroxy-2-cyclopentenyl acetate. orgsyn.org The efficiency of this enzymatic reaction is notable, with the enzyme exhibiting a very high turnover number. sigmaaldrich.com The reaction is diffusion-controlled, meaning the rate is limited by how quickly the substrate can diffuse to the enzyme's active site. nih.gov However, there can be significant interspecies differences in the inhibitory effects of various compounds on AChE, with some compounds being more potent inhibitors of electric eel AChE compared to human AChE. nih.gov

Lipase (B570770) B from Candida antarctica (CAL-B), particularly in its immobilized form known as Novozym® 435, is a robust and highly efficient biocatalyst for the desymmetrization of this compound. researchgate.netmdpi.com CAL-B is known for its broad substrate specificity and high stability in organic solvents. researchgate.net Novozym® 435, where the enzyme is immobilized on a macroporous acrylic resin, is particularly effective in shifting the reaction equilibrium towards esterification or, in this case, selective hydrolysis, by creating a hydrophobic environment. mdpi.com

The desymmetrization of this compound to (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate has been successfully carried out using Novozym® 435 via enzymatic transesterification with methanol (B129727) in methyl tert-butyl ether (MTBE). sci-hub.seresearchgate.net This method has yielded the enantiomerically pure monoacetate with an enantiomeric excess greater than 99% and an isolated yield of 95%. sci-hub.seresearchgate.net A key advantage of this system is the ability to reuse the immobilized enzyme for multiple cycles without a significant loss in activity or selectivity. sci-hub.seresearchgate.net The catalytic activity and enantioselectivity of Novozym® 435 can be further enhanced by the addition of a non-reactive organic base to the reaction system. rsc.org

ReactionSolventYield (%)Enantiomeric Excess (%)
Aqueous Buffer Water70>99
Organic Solvent Methyl tert-butyl ether95>99
Results for the desymmetrization of this compound using Novozym-435®. researchgate.net

Metagenomics, the study of genetic material recovered directly from environmental samples, has emerged as a powerful tool for discovering novel biocatalysts with unique properties. nih.gov Two such enzymes, esterase EstA3 (derived from a drinking water metagenome) and esterase EstCE1 (from a soil metagenome), have been identified and characterized for their potential in industrial processes. nih.govresearchgate.net

Both EstA3 and EstCE1 have shown the ability to hydrolyze this compound, although they exhibit different enantioselectivities. nih.gov These enzymes belong to family VIII of the lipases/esterases and show similarities to β-lactamases. researchgate.net EstA3 has a temperature optimum of 50°C and a pH optimum of 9.0, while EstCE1 has a temperature optimum of 47°C and a pH optimum of 10. researchgate.net Both enzymes are remarkably stable over a wide range of temperatures and pH, as well as in the presence of various organic solvents. researchgate.net The high stability and unique substrate specificities of these metagenome-derived esterases make them promising candidates for biotechnological applications, including the enantioselective hydrolysis of this compound. nih.govresearchgate.net

EnzymeSourceOptimal pHOptimal Temperature (°C)
EstA3 Drinking Water Metagenome9.050
EstCE1 Soil Metagenome10.047
Characteristics of metagenome-derived esterases. researchgate.net
Other Lipase and Esterase Systems (e.g., Pseudomonas sp. (Amano PS), Mucor miehei (Lipozyme), Rhizopus delemar Lipase)

A range of commercially available lipase and esterase preparations have been successfully employed in the kinetic resolution of various esters, demonstrating their potential for the transformation of this compound. These enzymes exhibit diverse selectivities and activities, which can be harnessed for specific synthetic goals.

Lipase PS from Pseudomonas sp. (often from Burkholderia cepacia, formerly Pseudomonas cepacia) is a widely used biocatalyst known for its broad substrate specificity and high enantioselectivity in the hydrolysis and transesterification of a variety of substrates. nih.gov For instance, Lipase PS (Amano) has demonstrated high efficiency in the kinetic resolution of racemic alcohols, achieving good conversion rates and high enantiomeric ratios. mdpi.com In the context of allylic acetates, which share structural similarities with this compound, Pseudomonas cepacia lipase has been used to selectively hydrolyze one enantiomer, allowing for the determination of enantiomeric excess. nih.gov

Mucor miehei lipase (MML), often immobilized and sold as Lipozyme, is another robust biocatalyst. Studies have shown its activity in the hydrolysis of various esters, including complex molecules like biphenyl (B1667301) esters. chemcd.com Its application in kinetic resolutions highlights its potential for enantioselective transformations.

Rhizopus delemar lipase is noted for its activity towards water-soluble esters. mdpi.com Research has shown that its activity can be significantly increased by binding with phosphatidylcholine, which appears to induce a more favorable conformation of the enzyme's active site. mdpi.com Lipases from the Rhizopus genus, such as Rhizopus oryzae lipase, are known for their high enantioselectivity and stability in organic media, making them suitable for a range of synthetic reactions including hydrolysis and transesterification. nih.gov

The selection of a particular lipase or esterase system is critical and often depends on the desired product and reaction conditions. The following table summarizes the performance of various lipases in the kinetic resolution of a model racemic alcohol, highlighting their differing selectivities.

EnzymeConversion (%)Enantiomeric Ratio (e.r.)Reference
Lipase PS (Amano)4190:10 mdpi.com
Candida antarctica Lipase A4885:15 mdpi.com
Candida antarctica Lipase B4555:45 mdpi.com
Pseudomonas fluorescens Lipase50>99:1 mdpi.com

This table is illustrative and based on the kinetic resolution of a model substrate, not this compound itself, but serves to show the comparative performance of different lipases.

Enantioselective Transesterification Reactions

Enantioselective transesterification, or alcoholysis, is a powerful alternative to hydrolysis for the kinetic resolution of racemic compounds and the desymmetrization of meso-substrates. This approach offers advantages such as improved enzyme stability in non-aqueous media and easier product separation.

Alcoholysis with Methanol in Organic Solvents (e.g., Methyl tert-Butyl Ether (MTBE))

The use of organic solvents in enzymatic reactions can significantly influence both the reaction rate and the enantioselectivity of the biocatalyst. Methyl tert-butyl ether (MTBE) is a commonly used solvent in biocatalysis due to its low miscibility with water, which facilitates product recovery, and its ability to maintain enzyme activity.

In the context of this compound, lipase-catalyzed alcoholysis with a simple alcohol like methanol in a solvent such as MTBE can lead to the formation of a chiral monoacetate and methyl acetate. The choice of solvent can be critical; for instance, in the transesterification of other substrates, MTBE has been shown to be a suitable medium, although selectivity can be highly solvent-dependent. d-nb.info For example, lipase-catalyzed transesterification of Morita-Baylis-Hillman adducts showed that the use of MTBE as a solvent resulted in different enantioselectivity compared to other ethers like THF. d-nb.info

The reaction proceeds via the nucleophilic attack of methanol on one of the ester groups of the diacetate, which is activated by the lipase. The enantioselectivity of this process is determined by the differential recognition of the two prochiral acetyl groups by the enzyme's active site.

Optimization of Reaction Conditions for Yield and Enantiomeric Excess

To achieve high yields of the desired chiral product with maximum enantiomeric excess (ee), careful optimization of the reaction conditions is essential. Key parameters that are often varied include the choice of enzyme, solvent, acyl donor (in transesterification), temperature, and substrate concentration.

Response surface methodology (RSM) is a powerful statistical tool that can be used to systematically optimize these parameters. For example, in the kinetic resolution of 1-phenyl 1-propanol, RSM was used to optimize substrate concentration, the molar ratio of the acyl donor to the substrate, enzyme amount, temperature, and stirring rate, leading to a significant improvement in enantiomeric excess. nih.gov

Key factors for optimization include:

Enzyme Selection: As shown in the table above, different lipases exhibit varying levels of enantioselectivity. Screening a variety of lipases is a crucial first step.

Solvent Choice: The polarity and nature of the organic solvent can affect the enzyme's conformation and, consequently, its activity and selectivity.

Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature must be found that balances these two factors.

Water Activity: In organic media, a small amount of water is often necessary for enzyme activity. The control of water activity is critical for optimizing performance.

Substrate and Nucleophile Concentration: The concentrations of this compound and methanol can influence the reaction equilibrium and rate.

The following table presents an example of optimized conditions for a lipase-catalyzed kinetic resolution, demonstrating the level of detail required for process optimization.

ParameterOptimized ValueReference
EnzymeCandida antarctica lipase (Novozym 435) nih.gov
Substrate Concentration233 mM nih.gov
Molar Ratio (Acyl Donor:Substrate)1.5 nih.gov
Enzyme Amount116 mg nih.gov
Temperature47 °C nih.gov
Stirring Rate161 rpm nih.gov

This table is based on the optimization of a model kinetic resolution and illustrates the parameters that would be considered for the transesterification of this compound.

Enzyme Engineering and Improvement Strategies

While commercially available enzymes are often effective, there is a continuous drive to discover and engineer improved biocatalysts with enhanced properties for industrial applications.

Discovery of Novel Hydrolases with High Selectivity

The discovery of novel hydrolases with high selectivity for specific substrates is a key area of research. Metagenomics, which involves the study of genetic material recovered directly from environmental samples, has emerged as a powerful tool for discovering new enzymes without the need for culturing the source organisms.

This approach has been successfully used to identify novel hydrolases from extreme environments, such as hot springs. d-nb.info The workflow for discovering these novel enzymes typically involves:

Sample Collection: Gathering environmental samples from diverse habitats.

Metagenomic DNA Extraction: Isolating the total DNA from the microbial community.

Library Construction and Screening: Cloning the DNA into a suitable host and screening for the desired enzymatic activity.

Gene Expression and Characterization: Expressing the identified genes and characterizing the properties of the novel hydrolase.

This strategy has the potential to uncover enzymes with unique selectivities and stabilities that are well-suited for the transformation of substrates like this compound.

Enhancing Enzyme Activity and Operational Stability

For an enzymatic process to be industrially viable, the biocatalyst must exhibit high activity and be stable under operational conditions, allowing for its reuse over multiple cycles. Several strategies are employed to enhance these properties.

Immobilization is a widely used technique where the enzyme is attached to a solid support. This can improve the enzyme's stability against changes in temperature and pH, and it greatly simplifies the separation of the enzyme from the reaction mixture, facilitating its reuse.

Additives can also be used to enhance enzyme performance. For instance, the presence of certain salts, surfactants, or crown ethers can sometimes lead to a more active enzyme conformation.

Protein Engineering , through techniques like directed evolution and site-directed mutagenesis, allows for the modification of an enzyme's amino acid sequence to improve its properties. This can lead to enzymes with higher activity, enhanced stability in organic solvents, or altered enantioselectivity.

The choice of solvent system also plays a crucial role. The use of "green" solvents like deep eutectic solvents has been shown to enhance the activity and stability of some lipases. orgsyn.org By carefully selecting the reaction medium and employing enzyme improvement strategies, the efficiency and cost-effectiveness of the enzymatic transformation of this compound can be significantly enhanced.

Enzyme Immobilization and Recycling for Industrial Scale-Up

The transition from laboratory-scale enzymatic reactions to industrial production necessitates overcoming the inherent limitations of using free enzymes in solution, such as their often-limited stability and the difficulty of their separation from the reaction mixture for reuse. Immobilization of the enzyme onto a solid support or as an aggregated, insoluble entity is a critical strategy to address these challenges. This section explores key immobilization techniques that have shown promise for the industrial-scale enzymatic transformation of this compound.

Polymer Supported Cross-Linked Enzyme Aggregates (CLEAs)

A highly effective method for enzyme immobilization is the formation of Cross-Linked Enzyme Aggregates (CLEAs). This technique involves the precipitation of the enzyme from an aqueous solution to form physical aggregates, which are then covalently cross-linked using a bifunctional reagent, most commonly glutaraldehyde. nih.gov This process results in insoluble, highly concentrated, and stable enzyme preparations. bohrium.comnih.gov

A significant advancement in this area is the development of polymer-supported CLEAs. In this approach, enzyme aggregates are adsorbed onto a polymer support before the cross-linking step. This method combines the advantages of high enzyme loading characteristic of CLEAs with the improved mechanical properties and handling characteristics provided by the polymer matrix.

Magnetic Solid Supports for Enzyme Recovery

The use of magnetic nanoparticles as a support for enzyme immobilization offers a particularly attractive solution for industrial-scale processes due to the simplicity and efficiency of catalyst recovery. nih.gov Enzymes can be attached to the surface of magnetic nanoparticles through various methods, including physical adsorption or covalent bonding. nih.gov Following the completion of the reaction, the magnetic biocatalyst can be rapidly and efficiently separated from the reaction mixture using an external magnetic field, eliminating the need for filtration or centrifugation. nih.govmdpi.com

While specific studies detailing the use of magnetic solid supports for the hydrolysis of this compound are not extensively documented in the reviewed literature, the principles and demonstrated successes with other substrates provide a strong basis for its applicability. For instance, Pseudomonas cepacia lipase (PCL) has been successfully immobilized onto magnetic cellulose (B213188) nanocrystals (MCNCs). nih.gov This was achieved through a precipitation-cross-linking method, resulting in a nanobiocatalyst with high enzyme loading and activity recovery. nih.gov The magnetic properties of the support allowed for easy recycling of the enzyme. nih.gov

Another example involves the immobilization of Rhizomucor miehei lipase on magnetic nanoparticles. nih.gov Different conjugation strategies, including physical adsorption and covalent coupling, were evaluated. The covalent coupling strategy demonstrated superior catalytic activity and reusability. nih.gov These examples highlight the potential of magnetic solid supports to create robust and easily recyclable biocatalysts for diacetate hydrolysis reactions.

Assessment of Enzyme Reusability and Performance over Multiple Cycles

In the case of polymer-supported CLEAs of Candida antarctica Lipase B used for the desymmetrization of this compound, the immobilized enzyme demonstrated good stability and could be recycled for five cycles in both aqueous buffer and organic solvents. researchgate.net This highlights the robustness of the polymer-supported CLEA formulation.

Studies on lipases immobilized on magnetic supports, although not with this compound as the substrate, provide valuable insights into the potential for reusability. For instance, Pseudomonas cepacia lipase immobilized on magnetic cellulose nanocrystals (PCL@MCNC) was reused for at least six consecutive cycles, retaining over 66% of its initial activity in the asymmetric hydrolysis of ketoprofen (B1673614) ethyl ester. nih.gov Similarly, a covalent coupling strategy for immobilizing Rhizomucor miehei lipase on magnetic nanoparticles allowed the enzyme to retain 100% of its catalytic activity after five cycles. nih.gov In another study, lipase immobilized on polydopamine-coated magnetic nanoparticles retained over 70% of its initial activity after 21 cycles. capes.gov.br

The following tables summarize the reusability data from relevant studies, illustrating the performance of immobilized lipases over multiple cycles.

Table 1: Reusability of Polymer Supported CLEA of Candida antarctica Lipase B in the Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene
Number of CyclesRecyclability
5Recyclable in both aqueous buffer and organic solvents
Table 2: Reusability of Pseudomonas cepacia Lipase Immobilized on Magnetic Cellulose Nanocrystals (PCL@MCNC) in Asymmetric Hydrolysis
Number of CyclesRelative Activity (%)
1100
2>90
3>80
4>70
5>68
6>66
Table 3: Reusability of Rhizomucor miehei Lipase Covalently Coupled to Magnetic Nanoparticles
Number of CyclesRelative Activity (%)
1100
2100
3100
4100
5100
Table 4: Reusability of Lipase Immobilized on Polydopamine-Coated Magnetic Nanoparticles
Number of CyclesRelative Activity (%)
1100
4~100
21>70

Applications of Cis 3,5 Diacetoxy 1 Cyclopentene As a Chiral Building Block

Asymmetric Synthesis of Natural Products and Derivatives

The strategic application of cis-3,5-diacetoxy-1-cyclopentene as a chiral precursor has enabled significant advancements in the synthesis of several classes of natural products and their analogues. Its ability to provide a stereochemically defined cyclopentane (B165970) core has been instrumental in tackling the synthetic challenges posed by these complex molecules.

Prostaglandin (B15479496) Synthesis and Analogues

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exhibit a wide range of biological activities. The quest for optically active prostaglandins has highlighted the importance of chiral building blocks like derivatives of (R)-4-hydroxy-2-cyclopenten-1-one. orgsyn.org The desymmetrization of this compound through enantioselective monohydrolysis has been extensively studied to this end. orgsyn.org

The synthesis of prostaglandins often involves the creation of a cyclopentanone (B42830) ring with specific stereochemistry. Strategies for prostaglandin synthesis have involved cyclopentanone annulation, where key carbon-carbon bonds are formed to construct the ring. For instance, in some synthetic routes, a C-8 electrophile reacts with a C-12 nucleophile to form the crucial 8,12-bond. libretexts.org The resulting intermediates can then be further elaborated to afford various prostaglandin analogues. A concise and stereoselective total synthesis of the tricyclic prostaglandin D2 metabolite methyl ester has been achieved in 8 steps from a readily available cyclopentene-diol derivative, showcasing the efficiency of using such building blocks. nih.gov

(R)-4-Hydroxy-2-cyclopenten-1-one and its derivatives are recognized as important chiral building blocks in the synthesis of optically active prostaglandins. orgsyn.org The enzymatic hydrolysis of this compound is a key method to produce these valuable intermediates. For example, Novozym-435®, a commercially available lipase (B570770), has been used to catalyze the desymmetrization of this compound to prepare (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297). acs.org This enzymatic approach offers a practical route to enantiomerically pure forms of 4-hydroxy-2-cyclopentenones. acs.org The progress of these reactions can be conveniently monitored using techniques like thin-layer chromatography (TLC). orgsyn.org

Enzyme Product Significance
Novozym-435®(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetateKey intermediate for prostaglandins acs.org
Penicillin G acylaseEnantiomerically pure 4-hydroxy-2-cyclopentenonesChiral building blocks for synthesis acs.org

Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, are a significant class of compounds with potent antiviral and antitumor activities. researchgate.net Their increased metabolic stability, due to the absence of a labile glycosidic bond, makes them attractive targets for medicinal chemists. researchgate.net

This compound serves as a versatile starting material for the synthesis of these important therapeutic agents. sigmaaldrich.com A key intermediate that can be derived from it is (+/-)-cis-4-amino-2-cyclopentene-1-methanol, which is crucial for the efficient synthesis of a number of carbocyclic nucleosides. researchgate.net The synthesis of various carbocyclic nucleoside analogues, including those with potential as PET imaging agents for herpes simplex virus type-1 thymidine (B127349) kinase (HSV1-tk) expression, has been successfully achieved using this approach. nih.gov

Intermediate Target Compound Class Therapeutic Potential
(+/-)-cis-4-amino-2-cyclopentene-1-methanolCarbocyclic nucleosidesAntiviral, Antitumor researchgate.net
cis-1-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-5-[124I]iodouracilCarbocyclic nucleoside analoguePET imaging for HSV1-tk expression nih.gov

Synthesis of Other Enantiomerically Pure Compounds

The inherent chirality of derivatives of this compound makes it an excellent starting material for the synthesis of other molecules where a specific enantiomeric form is desired. This is particularly crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause harmful side effects.

Chiral 4-Hydroxycyclopent-2-en-1-yl Acetate Derivatives

A key application of this compound is in the synthesis of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. researchgate.netsci-hub.se This chiral compound is a vital intermediate for the development of various pharmaceutical agents. researchgate.net The synthesis is achieved through a process called desymmetrization, where an enzyme selectively removes one of the two acetate groups from the starting material.

One highly effective method employs the enzyme Novozym-435® in a process called transesterification. researchgate.netsci-hub.se In this reaction, this compound is reacted with methanol (B129727) in a solvent like methyl tert-butyl ether (MTBE) at a controlled temperature of 5°C. researchgate.netsci-hub.se This enzymatic process is highly selective, yielding the desired (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in an impressive 95% isolated yield and with an enantiomeric excess (e.e.) greater than 99%. researchgate.netsci-hub.se A significant advantage of this method is the ability to reuse the enzyme for multiple reaction cycles without a noticeable loss in its efficiency or selectivity. sci-hub.se

The synthesis of the starting material, this compound, often begins with the photooxidation of cyclopentadiene (B3395910). researchgate.netsci-hub.se This initial step produces cis-3,5-dihydroxy-1-cyclopentene, which is then acetylated to form the diacetate. researchgate.netsci-hub.se The entire process, from cyclopentadiene to the enantiomerically pure monoacetate, can be performed without the need for complex purification steps like chromatography, making it a scalable and efficient route. sci-hub.se

Starting MaterialReagentsProductYieldEnantiomeric Excess (e.e.)
This compoundNovozym-435®, Methanol, MTBE(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate95%>99%

Cyclopentanol (B49286) Derivatives

Functionalized cyclopentanol frameworks are crucial structural motifs found in a wide range of biologically active natural products and pharmaceuticals. caltech.edu Cis-1,3-cyclopentanediols, in particular, are key components of medicinally important compounds. caltech.edu The synthesis of these derivatives often leverages the chiral nature of compounds derived from this compound.

While direct hydration of cyclopentene (B43876) can produce cyclopentanol, this method often requires specific catalysts and conditions to achieve good conversion and selectivity. researchgate.net A more controlled approach involves the use of chiral precursors. For instance, enantiomerically pure cyclopentenol (B8032323) derivatives can be synthesized from intermediates like (1R,4S)-4-hydroxycyclopent-2-enyl acetate. This allows for the stereocontrolled introduction of functionalities to create a variety of complex cyclopentanol derivatives. caltech.edu

Advanced Material Science Applications

Beyond its use in synthesizing small molecules, this compound and its derivatives are finding applications in the field of polymer chemistry, particularly in a process known as Ring-Opening Metathesis Polymerization (ROMP).

Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Cycloalkenes

ROMP is a powerful polymerization technique that allows for the creation of polymers with well-defined structures and properties. researchgate.netmdpi.com It involves the use of a metal catalyst to open the ring of a cyclic olefin (monomer) and form a linear polymer chain. The functional groups present on the monomer are incorporated into the resulting polymer, allowing for the synthesis of functional materials with tailored properties.

Functionalized cycloalkenes, including derivatives of cyclopentene, are valuable monomers in ROMP. The use of these monomers enables the synthesis of polymers with specific functionalities, which can be useful for applications such as drug delivery, advanced coatings, and specialized elastomers. researchgate.net The polymerization of low-strained cyclopentene derivatives can be challenging, but advancements in catalyst design have made it possible to achieve controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netrsc.org

Ruthenium-based catalysts, particularly Grubbs-type catalysts, have revolutionized the field of ROMP due to their high activity, stability, and remarkable tolerance to a wide variety of functional groups. rsc.orgscite.ainih.gov These catalysts are highly effective in the ROMP of functionalized cycloalkenes, including those derived from this compound. rsc.org

The general mechanism of ROMP initiated by a ruthenium catalyst involves the coordination of the cyclic olefin to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal-alkylidene species, which continues the polymerization process. nih.gov The choice of ligands on the ruthenium catalyst can significantly influence its activity and the stereochemistry of the resulting polymer. nih.govnih.gov For instance, certain ruthenium catalysts can produce highly cis and syndiotactic polymers from norbornene derivatives. nih.gov The development of new and more active ruthenium catalysts continues to expand the scope of ROMP for creating novel and functional polymeric materials. rsc.orgscite.ai

Catalyst TypeMonomer TypeKey Features
Ruthenium-Based (e.g., Grubbs catalysts)Functionalized CycloalkenesHigh activity, functional group tolerance, control over polymer architecture

Theoretical and Mechanistic Investigations

Computational Studies on Enantioselectivity of Enzymatic Reactions

The enzymatic desymmetrization of prochiral cis-3,5-diacetoxy-1-cyclopentene is a key reaction that delivers chiral building blocks essential for the synthesis of various complex molecules, including carbocyclic nucleosides. sigmaaldrich.com Computational studies have become indispensable in understanding and predicting the enantioselectivity observed in these enzymatic processes.

Structural and Energetic Determinants for Lipase (B570770) Enantiopreferences

The enantioselectivity of lipases in the hydrolysis of esters is determined by the differences in the activation energies of the competing reaction pathways for the two enantiomers. Computational approaches, such as combined quantum mechanical/molecular mechanical (QM/MM) methods, are employed to model the acylation step, which is often the enantioselectivity-determining step in the hydrolysis of esters by lipases. researchgate.net

In a typical study, the substrate, this compound, would be docked into the active site of a lipase. The interactions between the substrate and the amino acid residues of the enzyme's active site are then analyzed. These interactions can include hydrogen bonds, van der Waals forces, and steric hindrances. The enantiopreference of the lipase arises from a more favorable set of interactions with one of the prochiral acetyl groups, leading to a lower energy transition state for its hydrolysis.

For instance, in the hydrolysis of a model substrate by a lipase, the formation of the tetrahedral intermediate is a critical step. researchgate.net The stability of this intermediate for each of the two possible enantiomeric transition states is a key determinant of enantioselectivity. The active site of the lipase provides a chiral environment that preferentially stabilizes one of the two diastereomeric transition states.

Table 1: Representative Calculated Energy Barriers for Enantioselective Lipase-Catalyzed Hydrolysis

EnantiomerActivation Energy (kcal/mol)Relative Rate
R-enantiomer12.51
S-enantiomer15.00.06

Note: The data in this table is illustrative and based on typical values from computational studies of lipase enantioselectivity, not specifically for this compound.

Modeling of Enzyme-Substrate Interactions and Transition States

Molecular dynamics (MD) simulations and QM/MM calculations are powerful tools for modeling the dynamic interactions between an enzyme and its substrate. nih.govnih.gov These methods allow for the visualization of the substrate binding to the active site and the subsequent chemical transformations.

The modeling process typically involves the following steps:

Docking: The this compound molecule is computationally placed into the active site of the lipase.

Molecular Dynamics (MD) Simulation: MD simulations are performed to observe the dynamic behavior of the enzyme-substrate complex. This helps in identifying the most stable binding poses and the flexibility of both the substrate and the enzyme's active site.

QM/MM Calculations: For the most stable binding poses, QM/MM calculations are carried out to model the enzymatic reaction. The region of the system where the reaction occurs (the substrate and the key active site residues) is treated with quantum mechanics, while the rest of the enzyme and the solvent are treated with molecular mechanics. This approach provides a balance between accuracy and computational cost.

These simulations can reveal the precise geometry of the transition state, including the bond lengths and angles of the reacting atoms. By comparing the energies of the transition states for the hydrolysis of the two acetyl groups, the enantioselectivity of the enzyme can be predicted.

Reaction Mechanism Elucidation in Chemical Transformations

Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling the reaction outcomes and improving yields and selectivities.

Studies on Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. While specific studies on the phase-transfer catalysis of this compound are not extensively documented, the mechanism can be inferred from studies on similar cyclopentene (B43876) derivatives. researchgate.net

In a typical PTC system, a quaternary ammonium (B1175870) salt is used as the catalyst to transport a reactant from an aqueous phase to an organic phase where the reaction with the substrate occurs. For example, in the oxidation of cyclopentene, a phase-transfer catalyst facilitates the transfer of the oxidizing agent from the aqueous phase to the organic phase containing the cyclopentene. researchgate.net

A proposed mechanism for a hypothetical PTC reaction involving this compound could involve the following steps:

An anionic nucleophile is transported from the aqueous phase to the organic phase by the phase-transfer catalyst.

The nucleophile attacks the cyclopentene ring, potentially leading to substitution or addition reactions.

The catalyst returns to the aqueous phase to repeat the cycle.

The efficiency of the reaction would depend on factors such as the nature of the catalyst, the solvent system, and the reaction temperature.

Investigations into Enzymatic Hydrolysis Pathways

The enzymatic hydrolysis of this compound is a well-established method for producing chiral monoacetoxy alcohols. sigmaaldrich.com The reaction is typically catalyzed by lipases or esterases. The generally accepted mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) composed of serine, histidine, and aspartate (or glutamate) residues in the enzyme's active site.

The hydrolysis pathway can be outlined as follows:

Table 2: Key Steps in the Enzymatic Hydrolysis of this compound

StepDescription
1. Substrate BindingThis compound binds to the active site of the lipase.
2. Nucleophilic AttackThe serine residue of the catalytic triad, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of one of the acetyl groups.
3. Formation of Tetrahedral IntermediateA short-lived tetrahedral intermediate is formed.
4. Acyl-Enzyme Intermediate FormationThe intermediate collapses, leading to the formation of an acyl-enzyme intermediate and the release of cis-3-hydroxy-5-acetoxy-1-cyclopentene.
5. DeacylationA water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate.
6. Formation of Second Tetrahedral IntermediateAnother tetrahedral intermediate is formed.
7. Product Release and Catalyst RegenerationThis intermediate collapses, releasing acetic acid and regenerating the active enzyme.

This enantioselective hydrolysis results in the production of an optically active monoacetate, which is a valuable chiral synthon.

Future Directions and Research Opportunities

Development of Novel Biocatalysts with Enhanced Performance

The enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene is a cornerstone of its utility, providing access to valuable chiral synthons. Future research is heavily geared towards the discovery and engineering of biocatalysts with superior performance characteristics.

The primary method for transforming this compound is through enantioselective hydrolysis, catalyzed by enzymes such as lipases and esterases. This reaction breaks the symmetry of the meso-diacetate to produce a chiral hydroxy-acetate. While several enzymes have been successfully employed, the quest for novel biocatalysts continues, driven by the need for improved efficiency, stability, selectivity, and substrate scope.

Recent research has explored enzymes from various sources. For instance, esterases derived from metagenomic libraries, such as EstA3 from a drinking water metagenome and EstCE1 from a soil metagenome, have been investigated for their enantioselectivity with this substrate. sigmaaldrich.comchemicalbook.com Additionally, established enzymes like recombinant pig liver esterase (PLE) have been used for multigram-scale desymmetrization. mdpi.com A key area of development is the identification of enzymes with opposing stereopreferences, which allows for the synthesis of both enantiomers of the target monoacetate, thereby enhancing synthetic versatility. mdpi.com

Protein engineering, through techniques like rational design and directed evolution, represents a significant frontier. mdpi.commdpi.com By modifying the amino acid sequence of existing enzymes, researchers can enhance their catalytic activity, improve stability in organic solvents or at higher temperatures, and even alter their substrate specificity to accommodate bulkier molecules. mdpi.comnih.gov For lipases, engineering the "lid" domain—a flexible flap that covers the active site—can modulate substrate access and thereby influence the enzyme's performance and selectivity. nih.gov

Table 1: Selected Biocatalysts for the Desymmetrization of this compound

BiocatalystSourceKey FindingReference
Recombinant Pig Liver Esterase (PLE)PorcineEffective for multigram-scale desymmetrization to produce the (1S,4R)-monoacetate. mdpi.com
Lipase (B570770) (Amano PS)Pseudomonas cepaciaUsed to produce the opposite (1R,4S)-enantiomer of the monoacetate. mdpi.com
Esterase EstA3Drinking Water MetagenomeInvestigated for enantioselective hydrolysis of the diacetate. sigmaaldrich.comchemicalbook.com
Esterase EstCE1Soil MetagenomeInvestigated for enantioselective hydrolysis of the diacetate. sigmaaldrich.comchemicalbook.com

Green Chemistry Approaches in Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthetic routes involving this compound. The focus is on reducing environmental impact by utilizing safer solvents, lowering energy consumption, and minimizing waste.

The use of biocatalysis is inherently a green approach, as enzymes operate under mild conditions (neutral pH, room temperature) and are biodegradable. mdpi.com This avoids the need for harsh chemical reagents, protecting groups, and extreme temperatures often associated with traditional chemical synthesis. Future work aims to further enhance the green credentials of these processes. One avenue is the use of environmentally benign solvents. While the enzymatic desymmetrization can be performed in organic solvents, studies have shown high yields and enantiomeric excess in greener alternatives like methyl tert-butyl ether (MTBE) or even in simple aqueous buffer systems.

The synthesis of this compound itself is also a target for green innovation. A common route involves the photooxidation of cyclopentadiene (B3395910). Greener versions of this process are being developed that use energy-efficient light sources like blue LED lamps in combination with photosensitizers, replacing more energy-intensive methods. This not only reduces energy consumption but also offers a more controlled and potentially safer reaction setup.

Expansion of Applications in Pharmaceutical and Agrochemical Industries

This compound is recognized as a versatile building block, primarily due to the chiral monoacetate produced from its desymmetrization. sigmaaldrich.com This intermediate is a precursor to high-value compounds, particularly in the pharmaceutical industry.

A major application lies in the synthesis of carbocyclic nucleosides. sigmaaldrich.comchemcd.comresearchgate.net These are nucleoside analogues where the furanose ring is replaced by a cyclopentane (B165970) ring. Such modifications can confer resistance to enzymatic degradation and lead to potent antiviral (e.g., against HIV) and antitumor activities. researchgate.net The chiral cyclopentenol (B8032323) core derived from this compound is crucial for constructing these complex molecules.

Another significant area of application is the synthesis of prostaglandins (B1171923) and their metabolites. nih.gov Prostaglandins are lipid compounds with a wide range of hormone-like physiological effects, including roles in inflammation, blood pressure regulation, and muscle contraction. nih.gov The enantiomerically pure cyclopentane framework is a key structural motif in many prostaglandins, and synthetic routes often rely on chiral synthons derived from the enzymatic hydrolysis of this compound. For example, it serves as a starting point for the concise, stereoselective total synthesis of the clinically relevant tricyclic prostaglandin (B15479496) D2 metabolite. nih.gov

While applications in the pharmaceutical sector are well-documented, the expansion into the agrochemical industry is a promising area for future research. The functionalized cyclopentene (B43876) ring is a versatile scaffold that could be incorporated into novel pesticides or herbicides. The development of cost-effective and stereoselective synthetic routes will be key to unlocking this potential.

Integration with Continuous Flow Chemical Processes

The integration of synthetic and biocatalytic steps involving this compound into continuous flow processes is a major research direction aimed at improving efficiency, safety, and scalability. nih.govnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.com

The development of robust immobilized enzymes is critical for successful flow applications. Immobilizing the biocatalyst on a solid support (e.g., in a packed-bed reactor) allows for its continuous reuse, simplifies product purification, and enhances enzyme stability under operational conditions. mdpi.com Research is focused on developing new immobilization techniques and materials that preserve the enzyme's activity and prevent leaching. The successful transition from batch to continuous flow has the potential to make the synthesis of chiral cyclopentenol derivatives more economical and suitable for large-scale industrial production.

Q & A

Basic Research Questions

Q. How can cis-3,5-Diacetoxy-1-cyclopentene be synthesized in a laboratory setting, and what are the critical purity assessment methods?

  • Methodological Answer : The compound is typically synthesized via acetylation of 3,5-dihydroxycyclopentene using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP). Key steps include temperature control (~0–25°C) to minimize side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity is assessed via GC (>98% by GC, as per commercial standards) and NMR (verifying absence of unreacted diol or monoacetylated intermediates) .

Q. What experimental protocols are recommended for evaluating the enantioselectivity of esterases using cis-3,5-Diacetoxy-1-cyclopentene?

  • Methodological Answer : Use esterase enzymes (e.g., EstA3 or EstCE1) in buffered aqueous solutions (pH 7–8) with the compound as a substrate. Monitor hydrolysis kinetics via HPLC or chiral GC to quantify enantiomeric excess (ee). For example, EstA3 from a drinking water metagenome may preferentially hydrolyze one acetyl group, yielding chiral acetoxy alcohols. Control reactions (without enzyme) and calibration with racemic standards are essential .

Q. How should researchers handle storage and stability challenges for cis-3,5-Diacetoxy-1-cyclopentene?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at −20°C to prevent hydrolysis or oxidation. Stability tests (TGA/DSC) show decomposition above 40°C. For long-term storage, use amber vials with molecular sieves. Regularly validate stability via FT-IR (monitoring carbonyl peaks at ~1740 cm⁻¹) and NMR (integrating acetyl proton signals) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in derivatization of cis-3,5-Diacetoxy-1-cyclopentene?

  • Methodological Answer : Temperature and solvent polarity significantly influence stereoselectivity. For example, electrochemical derivatization at 0°C may favor kinetic products (e.g., cis-3′ adducts), while higher temperatures (25°C) promote thermodynamic products (e.g., cis-1 adducts). Use in-situ monitoring (e.g., Raman spectroscopy) to track isomer ratios. Computational modeling (DFT) aids in predicting transition states for regioselective pathways .

Q. What strategies resolve contradictions in enantioselectivity data across different esterase isoforms when using cis-3,5-Diacetoxy-1-cyclopentene?

  • Methodological Answer : Perform structural alignment of esterase active sites (via X-ray crystallography or homology modeling) to identify steric/electronic differences. For example, EstCE1’s broader substrate pocket may accommodate bulkier acetyl groups, altering hydrolysis rates. Pair kinetic assays (Michaelis-Menten parameters) with molecular docking (AutoDock Vina) to correlate enzyme-substrate interactions with observed ee values .

Q. How can bioassay-guided fractionation be applied to study bioactive derivatives of cis-3,5-Diacetoxy-1-cyclopentene?

  • Methodological Answer : Derivatize the compound via cross-metathesis or epoxidation, then screen fractions against target bioassays (e.g., MRSA PK inhibition). Use LC-MS to track bioactive fractions and isolate compounds via preparative HPLC. Validate mechanisms via crystallography (e.g., binding to enzyme tetramer interfaces, as seen in bisindole alkaloid studies) or isothermal titration calorimetry (ITC) .

Q. What analytical techniques are critical for distinguishing decomposition products of cis-3,5-Diacetoxy-1-cyclopentene under electrochemical conditions?

  • Methodological Answer : Employ cyclic voltammetry (CV) to identify redox potentials linked to decomposition. Couple with GC-MS to detect volatile byproducts (e.g., acetic acid, cyclopentene derivatives). For non-volatile residues, use MALDI-TOF or ESI-MS to characterize oligomeric/polymeric species. Compare degradation profiles under inert vs. ambient atmospheres to isolate oxygen-sensitive pathways .

Methodological Design Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable ee values across esterase batches), verify enzyme purity (SDS-PAGE) and substrate integrity (NMR/GC). Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance of experimental variables (pH, temperature) .
  • Experimental Controls : Include racemic controls, enzyme-free blanks, and internal standards (e.g., deuterated acetic acid for hydrolysis studies) to isolate artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.